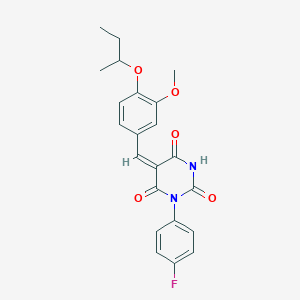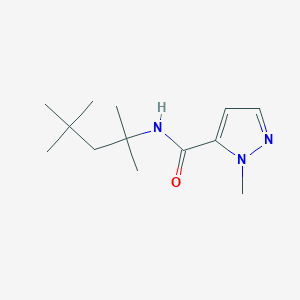
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as CFPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFPPC is a piperidinecarboxamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of voltage-gated sodium channels (VGSCs) and transient receptor potential (TRP) channels. VGSCs and TRP channels play a crucial role in the transmission of pain signals and are considered important targets for the development of new analgesic drugs. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. It has also been reported to have potential applications in the treatment of neuropathic pain, epilepsy, and other neurological disorders. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound has also been shown to reduce the frequency and duration of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit potent and selective activity against VGSCs and TRP channels, which makes it a promising candidate for the development of new analgesic drugs. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide. One possible direction is to further investigate the mechanism of action of this compound and its effects on VGSCs and TRP channels. This could lead to the development of new analgesic drugs that are more effective and have fewer side effects than current treatments. Another possible direction is to study the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. This could lead to the development of new treatments for autoimmune diseases and cardiovascular disorders. Finally, this compound could be studied for its potential use as a diagnostic tool in cancer research, as it has been shown to selectively bind to certain cancer cells.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine-3-carboxylic acid to obtain this compound. The synthesis of this compound has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. This compound has also been reported to have potential applications in the treatment of neuropathic pain, epilepsy, and other neurological disorders. In addition, this compound has been studied for its potential use as a diagnostic tool in cancer research.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-16-10-15(7-8-17(16)22)23-18(25)13-2-1-9-24(11-13)19(26)12-3-5-14(21)6-4-12/h3-8,10,13H,1-2,9,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMVELHMKWQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)phenyl]pyridine](/img/structure/B5412046.png)
![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5412047.png)
![6-hydroxy-2-[2-(3-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5412067.png)
![4-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxo-2-phenylpropyl]phenol](/img/structure/B5412070.png)


![2-fluoro-N-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}benzamide](/img/structure/B5412092.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5412101.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5412110.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5412124.png)

![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5412134.png)